N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-13(27)24-14-10-11-17-20(12-14)30-23(25-17)26-22(28)21-15-6-2-4-8-18(15)29-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPHCHOOJDCSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 6-acetamidobenzo[d]thiazole with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole moiety is known to interact with DNA, potentially leading to anticancer effects by inhibiting DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues
2.1.1 Benzothiazole Derivatives
- Compound 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Similarities: Shares the benzothiazol-2-yl motif and spirocyclic framework. Synthesis: Prepared via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine intermediates, followed by cyclization .
- N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives (): Structural Similarities: Contains a thiazol-2-yl amino group linked to an acrylamide scaffold. Key Differences: Lacks the xanthene core but includes a pyridine-acrylamide moiety for CDK7 inhibition. Biological Activity: Demonstrated potent CDK7 inhibition (IC₅₀ < 100 nM) and antitumor efficacy in preclinical models .
2.1.2 Xanthene-Carboxamide Derivatives
- N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (): Structural Similarities: Shares the xanthene-carboxamide backbone. Key Differences: Substituted with a thiophene-pyrazole group instead of acetamidobenzothiazole.
Carbazole-Based Analogues
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline ():
- Structural Similarities : Features a carbazole core linked to a sulfonamide group.
- Key Differences : Replaces benzothiazole with carbazole and lacks the xanthene system.
- Synthesis : Prepared via reductive amination of carbazole-9-acetaldehyde with 4-(methylsulfonyl)aniline .
- Crystallography : Exhibits strong intermolecular N–H···O hydrogen bonds, influencing solid-state packing .
- N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Structural Similarities: Contains an acetamide group and a carbazole-derived scaffold.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a xanthene core, which is known for its fluorescent properties, along with a benzo[d]thiazole moiety that may contribute to its biological activity. The presence of an acetamido group enhances its solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that xanthene derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 5.2 | Induction of apoptosis via caspases |
| Study B | MCF-7 | 3.8 | Inhibition of cell cycle progression |
| Study C | A549 | 4.5 | Activation of p53 signaling pathway |
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. It appears to modulate ion channels, particularly TRPA1, which plays a crucial role in neuronal excitability and pain perception. By influencing these channels, the compound may help mitigate neuroinflammation and neuronal damage.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of the compound demonstrated a significant reduction in neuroinflammatory markers following induced oxidative stress. The results suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Ion Channel Modulation : It influences TRPA1 channel activity, which may reduce pain and inflammation.
- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its protective effects in neurodegenerative models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
